Efavirenz impurity I

Description

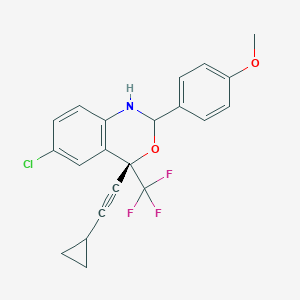

Structure

3D Structure

Properties

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEUZELNJWOZOI-ANYOKISRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-26-6 | |

| Record name | SG-275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG-275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Efavirenz Impurity I Formation Pathways

Process-Related Formation Mechanisms in Efavirenz (B1671121) Synthesis

The synthesis of Efavirenz involves several steps, and impurities can arise from incomplete reactions, side reactions, or the presence of impurities in starting materials and intermediates. The amino alcohol (AMCOL) is a key intermediate in the synthesis of Efavirenz, and its incomplete conversion or participation in side reactions can lead to its presence as a process-related impurity. ncats.iosynthinkchemicals.com

Role of Specific Intermediates in Impurity I Generation

The amino alcohol, (2S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, is a direct precursor to Efavirenz. ncats.iosynthinkchemicals.com The synthetic route typically involves the formation of this amino alcohol, followed by a cyclization step to form the benzoxazinone (B8607429) ring of Efavirenz. If the cyclization is incomplete or inefficient, residual amino alcohol will remain in the final product as an impurity. anantlabs.com

Influence of Synthesis Conditions and Reagents on Impurity I Formation

Synthesis conditions and the choice of reagents play a significant role in the level of impurities, including the amino alcohol. The reaction conditions for the formation of the amino alcohol and its subsequent cyclization to Efavirenz must be carefully controlled to minimize impurity formation. For instance, the enantioselective addition of cyclopropylacetylene (B33242) to an aryl trifluoromethyl ketone is a key step in some Efavirenz syntheses, establishing the stereogenic center. probes-drugs.orgctdbase.org The efficiency and selectivity of this reaction can influence the purity of the amino alcohol intermediate.

Specific solvents can also contribute to the formation of process impurities. For example, an in-process carbamate (B1207046) impurity, (4-Chlorobutyl)[4- Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate, has been reported to form in the presence of tetrahydrofuran (B95107) (THF) as a solvent during the synthesis of Efavirenz. pharmaffiliates.com This highlights how the reaction environment directly impacts the impurity profile.

Proposed Side Reactions and By-products Leading to Efavirenz Impurity I

Side reactions during the synthesis can lead to the formation of the amino alcohol or related impurities. While specific detailed mechanisms for the formation of the amino alcohol as a side product from later intermediates are not extensively detailed in the provided snippets, its presence as a significant impurity suggests potential incomplete reactions or alternative reaction pathways occurring alongside the desired cyclization to form Efavirenz. The formation of other impurities like the methyl carbamate derivative (Efavirenz Amino Alcohol Methyl Carbamate) sigmaaldrich.comchemicea.com is likely linked to reactions involving the amino group of the amino alcohol intermediate during or after its formation.

Degradation-Related Formation Mechanisms of this compound

Efavirenz can undergo degradation under various conditions, leading to the formation of impurities. The amino alcohol (AMCOL) is identified not only as a process-related impurity but also as a degradation product of Efavirenz. ncats.iosynthinkchemicals.com

Hydrolytic Degradation Pathways Yielding Impurity I

Hydrolysis is a primary degradation pathway for Efavirenz that can yield the amino alcohol. synthinkchemicals.comchemicea.com Efavirenz, being a benzoxazinone derivative, is susceptible to hydrolysis of the cyclic carbamate structure. This hydrolysis reaction cleaves the ring, opening it to form the amino alcohol. ncats.iosynthinkchemicals.com

Studies have shown that Efavirenz undergoes degradation in aqueous solutions, with the extent of degradation being influenced by pH. Extensive degradation has been observed under alkaline conditions, while minimum degradation occurred in acidic conditions. This pH dependence is characteristic of hydrolytic reactions, where the presence of hydroxide (B78521) ions (in alkaline conditions) or hydronium ions (in acidic conditions) can catalyze the cleavage of susceptible bonds.

Hydrolysis of Efavirenz is reported to yield two main degradation products: the amino alcohol and a quinoline (B57606) derivative. synthinkchemicals.comchemicea.com The formation of the quinoline analog, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, from the amino alcohol intermediate can occur under acidic conditions. This suggests a degradation pathway where Efavirenz first hydrolyzes to the amino alcohol, which can then undergo further transformation to the quinoline derivative, particularly in acidic environments.

Photolytic and Thermal Degradation Effects on Impurity I Levels

Efavirenz is known to be susceptible to degradation under certain stress conditions, including exposure to light (photolytic degradation) and elevated temperatures (thermal degradation). Studies investigating the stability of efavirenz have shown that these conditions can lead to the formation of degradation products.

Forced degradation studies are commonly employed to assess the stability of drug substances and products. These studies involve exposing the drug to exaggerated conditions of temperature, humidity, light, acid, and base to induce degradation and identify potential impurities. asianpharmtech.comresearchgate.net Research has indicated that efavirenz undergoes degradation under thermal and photolytic stress. asianpharmtech.comwisdomlib.orggigvvy.com

One study showed that efavirenz tablets subjected to dry heat at 105°C for 12 hours exhibited degradation. internationalscholarsjournals.comresearchgate.net Similarly, exposure to photolytic conditions, such as direct sunlight or a photostability chamber, can also induce degradation. asianpharmtech.comwisdomlib.org The extent of degradation under these conditions can vary depending on factors such as the intensity and duration of exposure, as well as the matrix of the drug product.

Data from forced degradation studies highlighting the impact of thermal and photolytic stress on efavirenz and its impurities are summarized in the table below:

| Stress Condition | Duration/Parameters | Observed Degradation of Efavirenz | Notes | Source |

| Thermal | 105°C for 12 hours | 0.43% degradation | In tablet sample. internationalscholarsjournals.comresearchgate.net | internationalscholarsjournals.comresearchgate.net |

| Thermal | 80°C for 24 hours | Extensive degradation | In crushed tablet powder. asianpharmtech.com | asianpharmtech.comgigvvy.com |

| Photolytic | Direct sunlight for 8 hours | Degradation observed | At 20°C. researchgate.net | researchgate.net |

| Photolytic | Exposure in photostability chamber | Degradation observed | As per ICH guidelines. asianpharmtech.com | asianpharmtech.com |

| Photolytic | Photolytic conditions | Minimum degradation observed | In solution state. gigvvy.com | gigvvy.com |

| Heat and Humidity | 105°C and 90% RH for 7 days | Degradation not observed | In solid state and liquid state. eijppr.com | eijppr.com |

Unconventional Degradation Routes Leading to this compound

Beyond the well-established photolytic and thermal degradation pathways, efavirenz can also undergo degradation through less conventional routes, particularly under hydrolytic conditions. While hydrolysis typically involves the cleavage of functional groups like esters or amides, unconventional hydrolytic reactions can lead to unexpected degradation products. ijper.org

Research has explored the formation of specific impurities during the synthesis and under stress conditions, some of which can be considered unconventional degradation products. For instance, an in-process impurity identified as (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate was synthesized and characterized, highlighting a potential impurity introduced during the manufacturing process involving tetrahydrofuran as a solvent. researchgate.netepa.gov This impurity's formation pathway is linked to the synthetic route rather than direct degradation of the final product, but it represents an impurity source that might be considered "unconventional" in the context of typical drug degradation studies.

Another impurity, the quinoline analog of efavirenz, can be generated from an intermediate, (S)-1-(2-amino-5-chlorophenyl)-1-trifluoromethyl-3-cyclopropyl-2-propyn-1-ol, under acidic conditions. google.com This transformation involves a cyclization reaction, which might be considered an unconventional degradation pathway for the intermediate, ultimately leading to an impurity found in the final efavirenz product.

Hydrolytic conditions, particularly in the presence of acid or base, can trigger various reactions in drug molecules, sometimes leading to unconventional degradation products through mechanisms like oxidation, dehydrogenation, cyclization, or C-C/C-N bond cleavage. ijper.org While the direct link between these specific unconventional mechanisms and a universally defined "this compound" requires further detailed research, the existence of such pathways for efavirenz and its intermediates contributes to the complexity of its impurity profile.

Studies focusing on stability-indicating methods for efavirenz have identified various degradation products formed under different stress conditions, including hydrolysis. gigvvy.cominternationalscholarsjournals.comresearchgate.netresearchgate.net The specific structures of all these degradation products and their precise formation mechanisms, especially those arising from unconventional routes, are areas of ongoing research.

The table below presents some identified impurities and their potential relation to synthesis or degradation:

| Impurity Name | Potential Source | Notes | Source |

| (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate | In-process impurity (synthesis) | Formed in the presence of tetrahydrofuran. researchgate.netepa.gov | researchgate.netepa.gov |

| Efavirenz Quinoline Analog | Degradation of intermediate | Formed from an intermediate under acidic conditions. google.com | google.compharmaffiliates.com |

| Efavirenz Amino Alcohol | Hydrolysis product | Can be obtained from drug substance hydrolysis. daicelpharmastandards.comresearchgate.netpharmaffiliates.com | daicelpharmastandards.comresearchgate.netpharmaffiliates.com |

| Efavirenz Pent-3-ene-1-yne Impurity (cis/trans) | Degradation product | Listed as an impurity. pharmaffiliates.com | pharmaffiliates.com |

| (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL) | Intermediate/Degradation impurity | Genotoxic impurity, intermediate in synthesis. researchgate.netsemanticscholar.orgnih.gov | researchgate.netsemanticscholar.orgnih.gov |

Note: This table lists some impurities associated with efavirenz synthesis or degradation, which may include compounds referred to as "Impurity I" in specific contexts.

Advanced Analytical Methodologies for Efavirenz Impurity I Quantification and Profiling

Method Development Principles for Trace-Level Impurity Analysis

Developing analytical methods for trace-level impurities requires careful consideration of several factors to ensure adequate sensitivity, selectivity, and accuracy. The process typically involves selecting appropriate chromatographic techniques, optimizing mobile and stationary phases for effective separation, and choosing detectors capable of detecting low concentrations of the analyte.

Selection and Optimization of Chromatographic Techniques (HPLC, RP-HPLC, LC-MS/MS, UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical impurities due to its versatility and ability to handle complex mixtures. Reversed-Phase HPLC (RP-HPLC), in particular, is frequently employed for efavirenz (B1671121) and its impurities, leveraging differences in hydrophobicity for separation axios-research.comncats.ioncats.io.

For the analysis of trace-level and potentially genotoxic impurities like Efavirenz impurity I, techniques offering higher sensitivity and specificity are often necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem Mass Spectrometry (LC-MS/MS) have become indispensable tools allmpus.comnih.govnih.govehu.eus. LC-MS/MS provides enhanced selectivity by monitoring specific mass transitions of the analyte, effectively reducing interference from the matrix and other impurities. This is crucial for quantifying impurities present at very low concentrations, such as the parts per million (ppm) or even parts per billion (ppb) levels required for genotoxic impurities allmpus.comnih.govnih.govehu.eus. Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) offers even greater speed, resolution, and sensitivity compared to conventional HPLC-MS/MS, allowing for faster analysis times and improved detection limits allmpus.comnih.gov.

Studies focusing on efavirenz impurities have successfully utilized RP-HPLC for quantification ncats.ioncats.io. For the ultra-trace analysis of genotoxic impurities, including Efavirenz impurity 1 (EFI), LC-MS/MS has been the preferred technique allmpus.comnih.govehu.eus.

Development of Mobile Phases and Stationary Phases for Impurity I Resolution

The choice and optimization of the mobile and stationary phases are paramount for achieving adequate separation and resolution of this compound from the main drug substance and other potential impurities. Reversed-phase chromatography typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) axios-research.comncats.ioncats.iocheminfo.org.

For the analysis of efavirenz impurities by RP-HPLC, C18 columns are commonly used ncats.ioncats.io. Mobile phases often consist of mixtures of acetonitrile and aqueous buffers, such as phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) buffer ncats.ioncats.iocheminfo.org. Gradient elution, where the mobile phase composition changes over time, is frequently employed to improve the separation of compounds with varying polarities axios-research.comcheminfo.org. For instance, a gradient method using 0.01 M ammonium acetate buffer and methanol has been used to separate efavirenz impurities by LC-MS/MS nih.gov. Another LC-MS/MS method for a related impurity utilized a mobile phase of 5.0 mM ammonium acetate-methanol ehu.eus. The specific composition and gradient profile are optimized to ensure that this compound is well-separated from co-eluting peaks, which is critical for accurate quantification.

Detector Selection and Sensitivity Considerations for Ultra-Trace Level Determination

The selection of a detector is dictated by the nature of the analyte and the required sensitivity. For routine impurity profiling at higher concentrations, UV/Vis detectors are commonly used, often monitoring at a wavelength where efavirenz and its impurities exhibit significant absorbance ncats.iocheminfo.org. However, for ultra-trace level determination of impurities like this compound, more sensitive detectors are required.

Mass spectrometry detectors, particularly tandem mass spectrometers (MS/MS), offer the necessary sensitivity and selectivity for trace analysis allmpus.comnih.govnih.govehu.eus. LC-MS/MS systems operating in Multiple Reaction Monitoring (MRM) mode are highly sensitive and selective, as they detect specific fragment ions of the target analyte, minimizing background noise and interference allmpus.comnih.govehu.eus. This is essential for quantifying impurities present at very low ppb or ppm levels, as required by regulatory guidelines for genotoxic impurities nih.govehu.eus. Electrospray ionization (ESI) is a common ionization technique used in conjunction with LC-MS/MS for efavirenz and its impurities allmpus.comehu.eus.

Validation of Analytical Methods for this compound

Method validation is a critical step to ensure that the developed analytical method is suitable for its intended purpose, providing reliable and accurate results for the quantification of this compound. Validation parameters typically assessed include specificity, selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity and Selectivity Studies to Ensure Impurity I Isolation

Specificity and selectivity are fundamental validation parameters that demonstrate the method's ability to accurately measure the analyte of interest (this compound) in the presence of other components that may be present in the sample matrix, such as the main drug substance, other impurities, degradation products, and excipients ncats.iocleanchemlab.compharmaffiliates.com.

Specificity is typically evaluated by analyzing samples containing only the main drug substance, known impurities (if available), and excipients, as well as stressed samples (subjected to conditions like acid/base hydrolysis, oxidation, heat, and light) to generate degradation products cheminfo.org. A method is considered specific if the peak corresponding to this compound is well-resolved from all other peaks in the chromatogram ncats.ioncats.io. Selectivity, often used interchangeably with specificity, refers to the ability of the method to distinguish and measure the analyte without interference from other components cleanchemlab.compharmaffiliates.com. LC-MS/MS methods inherently offer high selectivity due to the mass-based detection and fragmentation patterns allmpus.comnih.govehu.eus.

Linearity and Calibration Range Determination for Accurate Quantification

Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range axios-research.comcheminfo.orgcleanchemlab.compharmaffiliates.comfda.govnih.gov. This is crucial for accurate quantification of this compound at varying concentrations that might be encountered in different batches or under different conditions.

Linearity is determined by preparing a series of standard solutions of this compound at different concentrations within the expected range and injecting them into the chromatographic system. A calibration curve is then constructed by plotting the peak areas or heights against the corresponding concentrations. The linearity is assessed by calculating the correlation coefficient (r) or coefficient of determination (R²). A correlation coefficient of 0.99 or greater is generally considered acceptable for impurity analysis, indicating a strong linear relationship allmpus.comnih.gov.

Studies on the analysis of efavirenz impurities, including Efavirenz impurity 1 (EFI), have demonstrated good linearity over relevant concentration ranges allmpus.comnih.gov. For instance, an LC-MS/MS method for EFI showed good linearity in the concentration range of 2.5-78 ppb with a correlation coefficient of 0.99 nih.gov, and another method showed linearity over 0.2-5.0 ppm with a correlation coefficient of >0.999 ehu.eus. These ranges are typically chosen to cover the expected levels of the impurity, including the regulatory limits.

Linearity Data for Efavirenz Impurity 1 (EFI)

| Method Type | Concentration Range | Correlation Coefficient (r) | Citation |

| LC-MS/MS | 2.5 - 78 ppb | 0.99 | nih.gov |

| LC-MS/MS | 0.2 - 5.0 ppm | >0.999 | ehu.eus |

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are also determined as part of method validation. LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified cheminfo.org. These limits are particularly important for trace-level impurities to ensure that the method is sensitive enough to detect and quantify the impurity at or below the required regulatory limits nih.govehu.eus. LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), often defined as S/N of 3:1 for LOD and 10:1 for LOQ nih.gov.

Detection and Quantification Limits for Efavirenz Impurity 1 (EFI)

| Method Type | LOD | LOQ | Citation |

| LC-MS/MS | 0.04 ppm | 0.125 ppm | nih.gov |

| LC-MS/MS | 0.07 ppm | 0.2 ppm | ehu.eus |

The comprehensive development and validation of these advanced analytical methodologies are essential for the reliable quantification and profiling of this compound, ensuring the quality and safety of efavirenz drug substances and products.

Precision and Accuracy Assessments for Method Reliability (Intra-day and Inter-day)

Precision and accuracy are fundamental parameters evaluated during the validation of analytical methods to ensure their reliability for quantifying impurities in Efavirenz. Precision assesses the agreement among individual test results when the method is applied repeatedly to a homogeneous sample axios-research.com. It is typically evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). Intra-day precision is determined by analyzing replicate samples within the same day under the same conditions, while inter-day precision involves analyzing samples on different days, potentially by different analysts or using different equipment cleanchemlab.compharmaffiliates.com.

Accuracy, on the other hand, measures the closeness of the results obtained by the method to the true value or the accepted reference value axios-research.com. It is commonly assessed by applying the method to samples spiked with known amounts of the impurity at different concentration levels (e.g., LOQ, 50%, 100%, and 150% or 200% of the specified limit) and calculating the percentage recovery nih.govcleanchemlab.compharmaffiliates.com.

Studies on the validation of analytical methods for Efavirenz impurities have reported acceptable precision and accuracy data in accordance with regulatory guidelines such as those from the ICH and USFDA nih.govchem-space.comchembk.com. For example, a validated LC-MS/MS method for the ultra-trace analysis of Efavirenz genotoxic impurities, including one referred to as "impurity 1", reported mean intra-day precision between 2.6-3.2 ppm and inter-day precision between 2.5-2.6 ppm chembk.com. Another LC-MS/MS method specifically for the AMCOL impurity showed intra-day precision (%RSD) less than 1.0% and inter-day precision less than 2.0% . Recovery studies for AMCOL using this method demonstrated excellent recoveries ranging from 96.8% to 101.4% nih.gov. An RP-HPLC method for related impurities of Efavirenz reported RSD for intra-day and inter-day precision less than 5% epa.gov. For a stability-indicating HPLC method for Efavirenz, method repeatability (intra-day precision) showed a %RSD of 0.7%, and inter-day accuracy had mean recoveries around 99.54%.

The acceptance criteria for precision and accuracy are typically defined based on the concentration level of the impurity and regulatory requirements. Generally, %RSD values for precision should be low, often less than 10% or 15% at lower concentrations, and percentage recovery for accuracy should be within a defined range, such as 85-115% or 90-110% cleanchemlab.com. The reported data confirm that developed methods for Efavirenz impurities meet these requirements, demonstrating their reliability for quantitative analysis.

Table 1: Summary of Precision and Accuracy Data for Efavirenz Impurity Analysis

| Method Type | Impurity/Analyte | Precision (Intra-day %RSD) | Precision (Inter-day %RSD) | Accuracy (% Recovery) | Source |

| LC-MS/MS | Genotoxic Impurities (incl. Impurity 1) | 2.6-3.2 ppm (RSD) | 2.5-2.6 ppm (RSD) | Not specified | chembk.com |

| LC-MS/MS | AMCOL | < 1.0% | < 2.0% | 96.8%–101.4% | nih.gov |

| RP-HPLC | Related Impurities | < 5% | < 5% | 106.5-112.4% (for 4-CTHC) epa.gov | epa.gov |

| RP-HPLC (Stability-indicating) | Efavirenz (Assay) | 0.7% | 0.5% | 99.0% (Intra-day), 99.54% (Inter-day) | |

| RP-HPLC (Bioanalytical) | Efavirenz | < 2% | < 2% | 98-102% | cleanchemlab.com |

| RP-HPLC | Related Substances | < 15% | < 15% | 85-115% | |

| UPLC | R-Efavirenz (Enantiomer) | Within 1.0% | Within 1.0% | 97%-104% | pharmaffiliates.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Evaluation at Trace Levels

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical sensitivity parameters for analytical methods used to control impurities, especially those that may be present at very low concentrations, such as genotoxic impurities nih.gov. The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions axios-research.com. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision axios-research.com.

These limits are typically determined based on the signal-to-noise ratio (S/N). A commonly accepted criterion for LOD is an S/N ratio of approximately 3:1, while for LOQ, it is typically 10:1 nih.govchembk.com. LOD and LOQ can also be determined based on the standard deviation of the response and the slope of the calibration curve epa.gov.

For Efavirenz impurities, particularly genotoxic ones, analytical methods are developed to achieve very low LOD and LOQ values to ensure that impurities are controlled below their permitted limits, which can be as low as 2.5 ppm based on the Threshold of Toxicological Concern (TTC) limit nih.gov.

Several studies have reported specific LOD and LOQ values for Efavirenz impurities. For three genotoxic impurities, including "impurity 1", determined by LC-MS/MS, the LOD was 0.04 ppm and the LOQ was 0.125 ppm chembk.com. For the AMCOL impurity, an LC-MS/MS method reported an LOD of 0.071 ppm and an LOQ of 0.213 ppm nih.gov. An RP-HPLC method for related impurities of Efavirenz achieved a quantification threshold of 0.2% chem-space.com. Another RP-HPLC method reported an LOD of 157.63 ng/mL and an LOQ of 477.68 ng/mL for Efavirenz itself, indicating the method's sensitivity epa.gov. For the enantiomeric impurity R-Efavirenz, UPLC methods have reported LOD and LOQ values determined at S/N ratios of 3:1 and 10:1, respectively pharmaffiliates.com.

The low LOD and LOQ values achieved by validated methods underscore their suitability for monitoring Efavirenz impurities at trace levels, ensuring that drug substance and drug product meet stringent quality standards.

Table 2: Summary of LOD and LOQ Data for Efavirenz Impurity Analysis

| Method Type | Impurity/Analyte | LOD | LOQ | Source |

| LC-MS/MS | Genotoxic Impurities (incl. Impurity 1) | 0.04 ppm | 0.125 ppm | chembk.com |

| LC-MS/MS | AMCOL | 0.071 ppm | 0.213 ppm | nih.gov |

| RP-HPLC | Related Impurities | Not specified | 0.2% (Quantification Threshold) chem-space.com | chem-space.com |

| RP-HPLC | Efavirenz | 157.63 ng/mL | 477.68 ng/mL | epa.gov |

| UPLC | R-Efavirenz (Enantiomer) | Determined at S/N 3:1 | Determined at S/N 10:1 | pharmaffiliates.com |

| RP-HPLC | Efavirenz | 0.01 mg/mL | 0.03 mg/mL | axios-research.com |

| RP-HPLC | Related Substances | Within acceptable range | Within acceptable range |

Solution Stability in Analytical Procedures for Impurity I

The stability of standard and sample solutions is a critical factor in ensuring the accuracy and reliability of analytical results for impurities. If the impurity or the main compound degrades or changes concentration in the prepared solutions over time, it can lead to erroneous quantification. Solution stability studies assess how long prepared solutions remain stable under specified storage conditions (e.g., room temperature, refrigerated) and in the chosen diluent or mobile phase cleanchemlab.com.

For Efavirenz impurity analysis, demonstrating the stability of impurity standard solutions and spiked or sample solutions is essential. Studies have investigated the solution stability of Efavirenz and its impurities in various solvents and mobile phases over different time periods pharmaffiliates.com.

For example, a study on an LC-MS/MS method for the AMCOL impurity found that the sample prepared in analytical solution was stable for at least 48 hours nih.gov. For an RP-HPLC method, solution stability experiments confirmed that sample solutions and the mobile phase were stable for up to 72 hours. Another study using UPLC for enantiomeric purity analysis of Efavirenz found that standard and sample solutions in the mobile phase were stable for up to 24 hours pharmaffiliates.com. Stability is typically assessed by comparing the results of freshly prepared solutions with those stored for a specific duration, with acceptance criteria often requiring that the percentage change in concentration or peak area remains within a certain limit (e.g., ±10%) cleanchemlab.com.

These studies provide evidence that the prepared solutions for Efavirenz impurity analysis are sufficiently stable for the duration of the analytical procedure, minimizing the risk of errors due to degradation or changes in concentration.

Sample Preparation Strategies for this compound Analysis in Drug Substance and Drug Product

Effective sample preparation is a crucial step in the analysis of Efavirenz impurities in both drug substance and drug product formulations. The goal of sample preparation is to extract the analytes of interest (Efavirenz and its impurities) from the sample matrix, remove potential interferences, and present the analytes in a form suitable for the chosen analytical technique, often while concentrating the impurities to meet sensitivity requirements nih.gov.

Various sample preparation strategies are employed depending on the nature of the sample (drug substance or drug product), the concentration level of the impurities, and the analytical technique used. For the analysis of impurities in Efavirenz drug substance, simple dissolution in a suitable solvent or the mobile phase is often sufficient.

For drug product formulations, which contain excipients that could potentially interfere with the analysis, more elaborate sample preparation procedures may be necessary. These can include extraction steps to separate the analytes from the solid matrix. For instance, tablet samples may be crushed, and the powder extracted with a solvent followed by sonication and filtration.

When analyzing impurities at very low trace levels, such as potential genotoxic impurities, sample preparation methods that offer enrichment or concentration of the impurities are beneficial to improve sensitivity nih.gov. Solid Phase Extraction (SPE) is one such technique that can be used to isolate and concentrate impurities from a larger volume of sample extract before analysis by techniques like LC-MS/MS cleanchemlab.com. The choice of SPE sorbent and elution solvent is optimized to selectively retain and recover the impurities while eluting or retaining matrix components.

The development of sample preparation strategies for Efavirenz impurity analysis focuses on achieving good recovery of the impurities, minimizing matrix effects, and providing a clean sample extract for reliable chromatographic separation and detection nih.gov.

Application of Hyphenated Techniques (e.g., LC-MS/MS) for Structural Characterization of Impurity I

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), play a vital role in the analysis of Efavirenz impurities, enabling both sensitive quantification and structural characterization nih.govchembk.comallmpus.comcleanchemlab.com. LC-MS/MS combines the separation power of liquid chromatography, which resolves the mixture of Efavirenz and its impurities, with the sensitivity and selectivity of mass spectrometry, which detects and identifies the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

For the quantification of Efavirenz impurities at trace levels, LC-MS/MS is often preferred due to its high sensitivity and selectivity compared to traditional UV detection, especially for impurities that may not have a strong chromophore or are present at very low concentrations nih.govchembk.com. Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry is particularly useful for highly sensitive and selective quantification. In MRM, specific precursor ions of the target impurity are selected and fragmented, and characteristic product ions are monitored, providing a highly specific signal for the impurity even in complex matrices nih.govchembk.com.

Beyond quantification, LC-MS/MS is an invaluable tool for the structural characterization of unknown impurities detected in Efavirenz samples. By analyzing the fragmentation pattern of an impurity's molecular ion in the mass spectrometer, researchers can gain insights into its chemical structure. Comparing the fragmentation pattern to known impurities or using spectral databases can help identify the compound. In cases of unknown impurities, accurate mass measurements and further fragmentation experiments (e.g., using different collision energies) can provide detailed structural information, aiding in the elucidation of the impurity's identity. This is particularly important for process-related impurities or degradation products whose structures may not be immediately known.

Stability and Degradation Kinetics of Efavirenz Impurity I in Pharmaceutical Systems

Forced Degradation Studies and Identification of Impurity I Degradation Products

Forced degradation, or stress testing, is an essential component of drug development that helps in identifying potential degradation products and establishing the intrinsic stability of a drug molecule. rjptonline.org These studies involve subjecting the drug substance to conditions more severe than accelerated storage, such as high heat, and exposure to acids, bases, and oxidizing agents, to understand its degradation pathways. rjptonline.orgresearchgate.net

In the context of Efavirenz (B1671121), forced degradation studies have been instrumental in identifying its degradation behavior. nih.gov When subjected to various stress conditions, Efavirenz degrades to form multiple impurities. researchgate.netnih.gov Research has shown that under hydrolytic (acidic and alkaline), oxidative, and thermal stress, a number of degradation products are formed. nih.govresearchgate.net One comprehensive study identified a total of twelve degradation products using high-performance liquid chromatography (HPLC). nih.gov

While these studies are exhaustive in identifying impurities formed from the parent drug, the scientific literature primarily focuses on the degradation pathways of Efavirenz itself. Information regarding the isolation of Efavirenz Impurity I and its subsequent forced degradation to identify its specific degradation products is not extensively available. The main goal of these studies is typically to develop stability-indicating analytical methods that can successfully separate all degradation products from the active pharmaceutical ingredient (API) and from each other. researchgate.net The following table summarizes the typical conditions and outcomes of forced degradation studies on Efavirenz.

Table 1: Summary of Efavirenz Forced Degradation Study Conditions and Results

| Stress Condition | Reagent/Parameters | Duration | Observed Degradation of Efavirenz (%) | Key Findings |

|---|---|---|---|---|

| Acid Hydrolysis | 1 M HCl | 8 hours | 12.8% | Significant degradation observed, leading to formation of polar impurities. researchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | 15.4% | Efavirenz is highly labile in basic conditions, showing rapid degradation. researchgate.net |

| Oxidative Degradation | 30% H₂O₂ | 24 hours | 9.5% | Degradation occurs, indicating susceptibility to oxidation. researchgate.net |

| Thermal Degradation | 70°C | 1 Month | 7.33% | Demonstrates sensitivity to elevated temperatures over time. researchgate.net |

Influence of Environmental Factors on this compound Stability

The formation and stability of this compound are significantly influenced by environmental factors such as temperature, humidity, and pH. These factors can accelerate the degradation of the parent drug, leading to an increase in the concentration of Impurity I and other related substances.

Temperature is a critical factor in the chemical stability of pharmaceutical products. modishproject.com Increased temperatures typically accelerate the rate of chemical reactions, including the degradation processes that lead to the formation of impurities. Thermal degradation studies on Efavirenz have shown that the drug degrades when exposed to high temperatures. For instance, storage at 70°C for one month resulted in approximately 7.33% degradation of the parent drug, with a corresponding increase in impurities. researchgate.net

Humidity is another crucial environmental parameter. While specific studies detailing the combined effect of temperature and humidity on the levels of this compound are limited in the reviewed literature, it is a general principle in pharmaceutical stability that high humidity can promote hydrolytic degradation pathways, especially in solid dosage forms. The survival of active agents can be inversely proportional to the levels of relative humidity (RH) and temperature. nih.gov Therefore, elevated humidity, particularly in combination with high temperatures, is expected to increase the formation rate of hydrolysis-related impurities.

The stability of Efavirenz is highly dependent on the pH of the solution. Studies investigating its pH-rate profile have shown that the drug undergoes significant degradation in both acidic and alkaline environments. juniperpublishers.com This susceptibility to acid and base-catalyzed hydrolysis is a primary pathway for the formation of degradation products, including Impurity I.

In acidic conditions, such as in the presence of 1 M hydrochloric acid, Efavirenz was found to degrade by 12.8% after 8 hours. researchgate.net The molecule is even more unstable in alkaline conditions, where refluxing in 0.1 M sodium hydroxide (B78521) for just 1 hour resulted in 15.4% degradation. researchgate.net This indicates that the benzoxazine ring in the Efavirenz structure is susceptible to hydrolytic cleavage, a common degradation pathway for this class of compounds. The rate of degradation is directly linked to the pH, with stability being lowest at the extremes of the pH scale.

Table 2: Effect of pH on the Degradation of Efavirenz

| Condition | pH Environment | Duration of Exposure | Percentage Degradation |

|---|---|---|---|

| Acidic | 1 M HCl | 8 hours | 12.8% researchgate.net |

| Alkaline | 0.1 M NaOH | 1 hour | 15.4% researchgate.net |

Kinetic Modeling of Impurity I Formation and Degradation Processes

Kinetic modeling allows for the prediction of a drug's shelf life and the rate at which impurities will form under specific storage conditions. modishproject.com For Efavirenz, kinetic studies have been performed to understand its degradation rate, which directly correlates with the formation rate of its impurities. modishproject.comjuniperpublishers.com

The degradation kinetics of Efavirenz have been studied by monitoring the decrease in the concentration of the active substance over time at elevated temperatures, such as 60°C. modishproject.com By analyzing samples at regular intervals, a rate constant (k) for the degradation process can be determined. modishproject.com Typically, a plot of the logarithm of the remaining drug concentration versus time is used to establish the order of the reaction. Many drug degradation processes follow first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug.

The rate constant provides a quantitative measure of the drug's instability under a given set of conditions (e.g., temperature, pH). This data is vital for formulating stable dosage forms and for defining appropriate storage conditions, such as recommending protection from high temperatures. While the literature focuses on the degradation kinetics of the parent Efavirenz molecule, these models are fundamentally describing the rate of appearance of its degradation products, such as Impurity I.

Table 3: Illustrative Kinetic Data for Efavirenz Degradation at 60°C

| Time (minutes) | Concentration of Efavirenz (µg/mL) | % Efavirenz Remaining | Log (% Efavirenz Remaining) |

|---|---|---|---|

| 0 | 20.0 | 100.0 | 2.00 |

| 30 | 19.5 | 97.5 | 1.99 |

| 60 | 19.0 | 95.0 | 1.98 |

| 90 | 18.5 | 92.5 | 1.97 |

| 120 | 18.0 | 90.0 | 1.95 |

Note: This table is based on the methodology described in kinetic studies and serves as an illustrative example of data used to determine degradation rate constants. modishproject.com

Toxicological Significance and Risk Assessment of Efavirenz Impurity I

Genotoxic Potential and Safety Concerns Associated with Efavirenz (B1671121) Impurity I (AMCOL)

AMCOL, chemically known as (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, is recognized as a potential genotoxic impurity (PGI) in Efavirenz. mdpi.comepistemonikos.orgevitachem.com Genotoxicity refers to the ability of a chemical substance to damage genetic material (DNA), which can lead to mutations and potentially contribute to the development of cancer. The presence of the aminoaryl moiety in AMCOL raises a structural alert for potential genotoxicity, necessitating a thorough toxicological evaluation. nih.govmdpi.comepistemonikos.org

Research efforts have focused on developing sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to detect and quantify AMCOL at very low trace levels in Efavirenz drug substance and drug products. nih.govmdpi.comepistemonikos.org These methods are essential for conducting risk assessments and ensuring that the levels of AMCOL remain below established safety thresholds.

Establishing Toxicological Thresholds for Efavirenz Impurities (e.g., TTC Limit)

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for managing genotoxic impurities. researchgate.neteuropa.eu A key concept in the toxicological assessment of genotoxic impurities is the Threshold of Toxicological Concern (TTC). The TTC is an approach used to establish an acceptable intake limit for substances that have not been fully tested for carcinogenicity but have structural features that suggest a potential for genotoxicity. researchgate.neteuropa.eu

For most pharmaceuticals, a TTC limit of 1.5 µ g/day intake of a genotoxic impurity is considered to be associated with an acceptable risk (an estimated excess cancer risk of less than 1 in 100,000 over a lifetime). europa.eu Based on the maximum adult daily dose of Efavirenz (typically 600 mg), the concentration limit for genotoxic impurities like AMCOL in the drug substance and drug product is often set at 2.5 µg/g (ppm) to ensure that the daily intake remains below the 1.5 µg threshold. nih.govmdpi.com

Analytical methods are developed and validated to meet these low-level quantification requirements. For instance, LC-MS/MS methods for AMCOL have demonstrated sensitivity with limits of detection (LOD) and quantification (LOQ) well below the required control limits, enabling accurate monitoring of this impurity. nih.govmdpi.comepistemonikos.org

Data Table: Analytical Method Performance for AMCOL

| Parameter | Value (LC-MS/MS) | Reference |

| LOD | 0.07 ppm | mdpi.comepistemonikos.org |

| LOQ | 0.2 ppm | mdpi.comepistemonikos.org |

| Linearity Range | 0.2 - 5.0 ppm | mdpi.comepistemonikos.org |

| Correlation Coefficient | >0.999 | mdpi.comepistemonikos.org |

Note: Values are approximate and may vary depending on the specific method and laboratory.

Implications for Patient Safety and Overall Pharmaceutical Quality

The presence of genotoxic impurities like AMCOL in pharmaceutical products poses a potential risk to patient safety due to their ability to cause irreversible DNA damage. amazonaws.com Therefore, controlling these impurities to levels at or below the TTC-derived limits is paramount to minimize the potential carcinogenic risk to patients undergoing treatment with Efavirenz. nih.govmdpi.comamazonaws.com

Rigorous control strategies throughout the manufacturing process of Efavirenz are necessary to limit the formation and presence of AMCOL. This includes careful selection and control of raw materials, optimization of reaction conditions, and effective purification steps. researchgate.net Furthermore, routine testing of the final drug substance and drug product using validated sensitive analytical methods is essential to confirm that AMCOL levels comply with regulatory specifications. nih.govmdpi.comamazonaws.com

Regulatory Landscape and Compliance for Efavirenz Impurity I Control

International Council for Harmonisation (ICH) Guidelines (Q3A, Q3B, M7) on Impurities

The International Council for Harmonisation (ICH) provides foundational guidelines for impurity control that are adopted by regulatory agencies globally. ICH Q3A (R2) focuses on impurities in new drug substances, while ICH Q3B (R2) addresses impurities in new drug products. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. For APIs with a maximum daily dose of 2 g/day or less, the reporting threshold for identified impurities is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%. google.com Unidentified impurities should generally not exceed the total impurity limits set by pharmacopoeial standards. google.com An acceptable limit for any individual unknown impurity is often considered to be NMT 0.2% based on ICH Q3B principles. wikipedia.org

ICH M7 (R1) specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. axios-research.comnewdrugapprovals.orgnih.govchem-space.com This guideline introduces the concept of a Threshold of Toxicological Concern (TTC), which for most pharmaceuticals is set at 1.5 µ g/day intake of an individual mutagenic impurity. axios-research.comchem-space.com This TTC limit translates to a concentration limit in the drug substance or product based on the maximum daily dose. For Efavirenz (B1671121), with a maximum adult daily dose of 600 mg, the 1.5 µ g/day TTC limit requires genotoxic impurities to be controlled at a concentration limit of 2.5 µg/g (ppm) in the drug substance and drug product. axios-research.comnih.gov Several potential genotoxic impurities in Efavirenz have been identified, including (–)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL) and 4-Chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (B1207046) (4-CTHC). axios-research.comnewdrugapprovals.orgnih.govacs.org The control of these impurities is strictly guided by ICH M7. newdrugapprovals.orgnih.gov

Food and Drug Administration (FDA) and European Medicines Agency (EMA) Perspectives on Impurity Control

The Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) in Europe align their impurity control requirements with ICH guidelines. axios-research.comchem-space.commims.comnih.govnih.gov Both agencies require comprehensive impurity profiling to identify and quantify impurities in drug substances and products. google.commims.comnih.govwikidata.org They emphasize the importance of controlling genotoxic impurities in accordance with ICH M7, requiring analytical methods capable of detecting and quantifying these impurities at very low levels, often at or below the ppm level, corresponding to the TTC-derived limits. axios-research.comnih.govchem-space.commims.comnih.gov

Both FDA and EMA expect pharmaceutical manufacturers to have robust control strategies in place to minimize impurities arising from the synthesis process, raw materials, degradation, and other sources. google.comwikidata.orgguidetopharmacology.org The characterization of impurities, including their potential genotoxic or toxicological effects, is a key aspect of regulatory submissions to these agencies. google.comguidetopharmacology.org Analytical methods used for impurity testing must be validated according to ICH guidelines to ensure their specificity, sensitivity, accuracy, and precision. axios-research.comnewdrugapprovals.orgnih.govacs.orgnih.govnih.gov

Pharmacopoeial Standards for Efavirenz Impurity I (e.g., USP)

Pharmacopoeial standards, such as those set by the United States Pharmacopeia (USP) and the International Pharmacopoeia, provide specific tests and acceptance criteria for Efavirenz and its impurities. These monographs define limits for known impurities and may also include limits for unspecified impurities. google.comwikipedia.orgbldpharm.comresearchgate.net

Impact of Regulatory Guidance on Impurity Profiling and Control Strategies

Regulatory guidance from ICH, FDA, EMA, and pharmacopoeias significantly influences the impurity profiling and control strategies employed by pharmaceutical manufacturers. These guidelines necessitate a thorough understanding of the potential impurities that can be present in Efavirenz, their origins (synthesis-related, degradation products), and their potential impact on quality and safety. google.comwikidata.orgguidetopharmacology.org

Manufacturers must develop and validate sensitive and specific analytical methods to detect and quantify impurities at levels dictated by regulatory thresholds. axios-research.comnewdrugapprovals.orgnih.govacs.orgnih.govnih.gov This often involves advanced analytical techniques like LC-MS/MS, particularly for trace level genotoxic impurities. axios-research.comnewdrugapprovals.orgnih.govnih.gov Control strategies include optimizing manufacturing processes to minimize impurity formation, controlling raw material quality, setting appropriate specifications for the API and finished product, and conducting stability studies to monitor impurity levels over time. google.comwikidata.orgguidetopharmacology.org The regulatory requirement for comprehensive impurity data ensures that the Efavirenz supplied to patients is consistently of high quality and meets stringent safety standards. google.comguidetopharmacology.org

Typical Impurity Limits for Efavirenz based on Regulatory Guidelines

| Impurity Type | Regulatory Guideline | Typical Limit | Notes |

| Genotoxic Impurities (e.g., AMCOL, 4-CTHC) | ICH M7 | 1.5 µ g/day intake (TTC) or 2.5 µg/g (ppm) in drug substance/product | Based on a maximum daily dose of 600 mg. axios-research.comnih.govchem-space.com |

| Efavirenz Enantiomer ((R)-Efavirenz) | Pharmacopoeial | ≤ 0.2% or ≤ 0.15% | Specific limits may vary slightly between pharmacopoeias. |

| Identified Impurities | ICH Q3A/Q3B | Reporting: 0.05%, Identification: 0.10%, Qualification: 0.15% | For APIs with max daily dose ≤ 2g/day. google.com |

| Unidentified Impurities | ICH Q3B, Pharmacopoeial | NMT 0.2% (individual unknown) | Should not exceed total impurity limits in pharmacopoeias. google.comwikipedia.org |

Control Strategies and Quality Assurance of Efavirenz Impurity I

In-Process Control Measures for Impurity I Minimization During Manufacturing

Minimizing the formation of Efavirenz (B1671121) Impurity I during the manufacturing process is the most effective strategy for its control. In-process controls (IPCs) are crucial for monitoring and guiding the synthesis process to ensure that Impurity I is kept below acceptable limits. These measures are established based on a thorough understanding of the Efavirenz synthesis pathway and the specific reaction conditions that may lead to the formation of Impurity I.

Process-related impurities in Efavirenz can arise from various sources, including starting materials, intermediates, reagents, and solvents. synthinkchemicals.comresearchgate.net For instance, studies have identified the formation of a carbamate (B1207046) impurity when Tetrahydrofuran (B95107) (THF) is used as a solvent in the synthesis process. researchgate.netepa.gov Control strategies to minimize such process-related impurities, which would be applicable to Impurity I, involve:

Raw Material Qualification: Strict quality control of starting materials and reagents is essential to prevent the introduction of precursors that could lead to the formation of Impurity I.

Optimization of Reaction Conditions: Key process parameters such as temperature, pressure, reaction time, and stoichiometry are carefully controlled. For example, the cyclization step to form the benzoxazinone (B8607429) ring of Efavirenz is a critical stage where impurities can form. juniperpublishers.com Optimizing this step can significantly reduce the levels of unwanted by-products.

Solvent Selection and Control: The choice of solvent can influence impurity formation. As seen with the THF-related impurity, selecting appropriate solvents and ensuring their purity is a key control measure. researchgate.net

Purification Procedures: Effective purification steps, such as crystallization or chromatography, are developed to remove Impurity I from the crude Efavirenz drug substance. juniperpublishers.com The efficiency of these steps is monitored using in-process analytical testing. For example, different crystallization techniques, including controlled anti-solvent addition, have been developed to enhance the purity of Efavirenz. juniperpublishers.com

The following table outlines key in-process control points and their purpose in minimizing Efavirenz Impurity I.

| Control Point | Parameter to Monitor | Purpose |

| Starting Material Acceptance | Purity, presence of specific contaminants | To prevent the introduction of precursors to Impurity I. |

| Chemical Synthesis Step X | Temperature, Reaction Time, Reagent Stoichiometry | To optimize reaction for high yield of Efavirenz and low formation of Impurity I. |

| Crude Isolation | Impurity Profile by HPLC | To assess the level of Impurity I before purification. |

| Crystallization/Purification | Solvent composition, Temperature, Cooling rate | To maximize the removal of Impurity I from the final drug substance. |

Reference Standard Preparation and Purity Assurance for this compound

The accurate quantification of this compound is dependent on the availability of a high-quality, well-characterized reference standard. A reference standard is a highly purified compound used as a benchmark for analytical tests. synthinkchemicals.com

The preparation of a reference standard for Impurity I involves several key steps:

Synthesis and Isolation: If Impurity I is a process-related impurity, it may be intentionally synthesized. researchgate.net Alternatively, it can be isolated from crude Efavirenz batches where it is present at higher concentrations, often using techniques like preparative HPLC. researchgate.net

Structural Characterization: The isolated impurity is subjected to extensive structural elucidation using various spectroscopic techniques to confirm its identity. These techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Purity Determination: The purity of the reference standard is paramount. It is determined using a combination of methods. The primary method is typically a mass-balance approach, which involves:

Chromatographic purity analysis by HPLC (often using a different method than the routine QC test).

Determination of water content (e.g., Karl Fischer titration).

Measurement of residual solvents (e.g., Gas Chromatography).

Analysis of non-volatile residue (e.g., Sulfated Ash test). who.int

The reference standard, once fully characterized and its purity assigned, is stored under controlled conditions to ensure its stability and is re-tested at regular intervals. synthinkchemicals.com

Development of Impurity Profiles for Generic Efavirenz Formulations

When developing a generic version of an Efavirenz product, manufacturers must demonstrate that their product is pharmaceutically equivalent and bioequivalent to the innovator (brand-name) product. A critical component of this is establishing a comprehensive impurity profile and comparing it to that of the innovator product. nih.gov

The process for developing the impurity profile with respect to Impurity I involves:

Identification of Impurities: The generic manufacturer must identify all impurities present in their drug product at levels greater than the ICH identification threshold. amsbiopharma.com This includes process-related impurities from their unique synthesis route and any degradation products.

Comparative Analysis: The impurity profile of the generic product is compared directly with the innovator product. The levels of Impurity I in the generic product should not be significantly higher than in the innovator product.

Qualification of Impurities: Any impurity in the generic product that is not present in the innovator product (a "new impurity") or is present at a substantially higher level must be qualified. europa.eu Qualification involves gathering and evaluating data to establish the biological safety of the impurity at the proposed level.

This comparative approach ensures that the safety profile of the generic Efavirenz formulation is equivalent to that of the already-established innovator product.

Future Perspectives in Efavirenz Impurity I Research

Development of Advanced Analytical Technologies for Enhanced Impurity I Detection and Quantification

The accurate and sensitive detection and quantification of Efavirenz (B1671121) impurity I at trace levels are essential for ensuring drug product quality and patient safety. Future research in this area will focus on developing and refining advanced analytical technologies. High-performance liquid chromatography (HPLC), particularly when coupled with sensitive detectors like mass spectrometry (MS) or tandem mass spectrometry (MS/MS), has been widely used for the determination of efavirenz and its related impurities. LC-MS/MS methods have demonstrated the sensitivity required for trace-level quantification of genotoxic impurities like AMCOL, with reported limits of detection (LOD) as low as 0.07 ppm and limits of quantification (LOQ) at 0.2 ppm. Another LC-MS/MS method reported even lower LOD and LOQ values of 0.04 ppm and 0.125 ppm, respectively, for genotoxic efavirenz impurities.

Future directions include the development of even more sensitive and selective methods capable of quantifying Impurity I at even lower concentrations, potentially addressing evolving regulatory requirements. Research will also explore the application of hyphenated techniques and novel stationary phases to improve chromatographic separation and detection specificity. Validation of these advanced methods according to regulatory guidelines, such as those from the ICH, will remain a critical step to ensure their reliability for quality control purposes. The potential of spectroscopic techniques, such as Raman spectroscopy, which offers advantages like speed, precision, and being non-destructive, could also be further explored for impurity analysis, building on their application in assessing polymorphic content.

Several studies have reported validation parameters for analytical methods used for efavirenz and its impurities. Table 1 summarizes some representative data on method performance from the literature.

| Analytical Technique | Analyte(s) | LOD (ppm or µg/mL) | LOQ (ppm or µg/mL) | Linearity Range | Correlation Coefficient (R²) | Reference |

| RP-HPLC | Efavirenz and related substances | Within range | Within range | Up to 120% | 0.999 | |

| LC-MS/MS | AMCOL | 0.07 | 0.2 | 0.2–5.0 ppm | >0.999 | |

| RP-HPLC | Efavirenz (in human plasma) | 0.066 µg/mL | 0.346 µg/mL | 0.43–8.60 µg/mL | 0.995 | |

| HPLC | Efavirenz, Emtricitabine, Tenofovir & impurities | LOD/LOQ determined | LOD/LOQ determined | Not specified | Not specified | |

| RP-HPLC | Efavirenz | 0.01 mg/mL | 0.03 mg/mL | 2–64 µg/mL | 0.9998 | |

| LC-MS/MS | Efavirenz-related genotoxic impurities | 0.04 | 0.125 | 2.5–78 ppb (equivalent to ppm) | 0.99 | |

| HPLC | Efavirenz (in wastewater) | 0.705 µg/L | 0.14 µg/L | Calibration curves | >0.98 |

Table 1: Selected Analytical Method Performance Parameters for Efavirenz and Impurities

Further studies are needed to develop more sophisticated bioanalytical assay methods for the quantification of the drug and its impurities in biological matrices.

Green Chemistry Approaches to Minimize Impurity I Formation in Efavirenz Synthesis

Minimizing the formation of impurities, including Impurity I, during the synthesis of efavirenz is a key objective for both environmental sustainability and product quality. Green chemistry principles offer a framework for developing more efficient and less hazardous synthetic routes. The application of green chemistry in efavirenz synthesis has already demonstrated significant benefits, with one report indicating a 90% decrease in waste.

Future research will focus on designing synthetic processes that inherently reduce or eliminate the formation of Impurity I. This can involve exploring alternative reagents, catalysts, and solvents that are less prone to generating this specific impurity. For example, traditional methods may involve multiple solvents, some of which can be difficult to recover efficiently due to similar boiling points or water solubility. Green chemistry approaches favor the use of fewer, safer, and more easily recyclable solvents.

Atom economy, which maximizes the incorporation of all atoms of the reactants into the final product, is another crucial principle of green chemistry relevant to minimizing impurity formation. Developing more atom-economical reactions can lead to fewer by-products and, consequently, lower levels of impurities. Research into novel catalytic transformations and flow chemistry techniques can enhance reaction efficiency and reduce waste generation compared to traditional batch processes. Biocatalysis, utilizing enzymes, also offers a greener alternative by operating under milder conditions and exhibiting high selectivity, further minimizing unwanted by-products.

Efficient strategies for product isolation and purification are also integral to green chemistry and play a vital role in reducing impurity levels in the final active pharmaceutical ingredient (API). Future work will aim to develop purification methods that are both effective at removing Impurity I and environmentally benign.

In-depth Structure-Activity Relationship Studies for Efavirenz Impurities Beyond Genotoxicity

While the genotoxic potential of certain efavirenz impurities, such as AMCOL, has been a significant focus due to the presence of structural alerts, future research needs to extend structure-activity relationship (SAR) studies to investigate other potential toxicological or pharmacological effects of efavirenz impurities beyond genotoxicity.

Efavirenz impurity I, depending on its specific chemical structure, may possess biological activities distinct from or related to the parent compound. Comprehensive SAR studies would involve synthesizing or isolating various impurities present in efavirenz, including Impurity I and others like 8-hydroxy efavirenz and the quinoline (B57606) analog. These impurities could then be evaluated in a range of in vitro and in vivo assays to determine their potential impact on various biological targets and pathways.

Future research should aim to:

Identify and characterize the full spectrum of impurities that can be present in efavirenz drug products under different manufacturing and storage conditions.

Determine the chemical structures of these impurities definitively.

Conduct targeted biological screening to assess potential activities such as cytotoxicity, effects on different organ systems, or unintended pharmacological effects.

Establish correlations between the chemical structures of the impurities and their observed biological activities. This would help in understanding which structural features are associated with specific toxicities or activities.

Such in-depth SAR studies are crucial for a complete understanding of the risk profile of efavirenz drug products and can inform the setting of appropriate impurity limits by regulatory bodies. While current research heavily emphasizes genotoxicity due to its critical safety implications, exploring other potential effects of impurities is vital for a comprehensive toxicological assessment.

Long-Term Stability Monitoring and Predictive Modeling for Impurity I Levels in Drug Products

Maintaining the quality of efavirenz drug products over their intended shelf life requires robust long-term stability monitoring and the development of predictive models for impurity levels, including Impurity I. Stability-indicating analytical methods are fundamental for these studies, allowing for the accurate measurement of drug degradation and impurity formation over time under various storage conditions.

Future research will focus on enhancing stability study designs and utilizing advanced predictive modeling techniques. This involves conducting accelerated stability studies under stressed conditions (e.g., elevated temperature, humidity, light) to extrapolate the degradation kinetics and impurity formation rates to real-time storage conditions.

Predictive modeling approaches, such as kinetic modeling, can be applied to the stability data of efavirenz drug products to forecast the levels of Impurity I over extended periods. These models can help in determining appropriate expiry dates and identifying critical storage conditions that might lead to unacceptable levels of impurities. Furthermore, incorporating parameters related to the drug product formulation and packaging into these models can provide a more comprehensive prediction of stability.

Research into using molecular descriptors and computational methods to predict the stability of drug substances and the potential for impurity formation is also a promising future direction. While current examples might focus on amorphous drug stability, the principles can be extended to predict the chemical stability of efavirenz and the likelihood of Impurity I formation based on its structure and the potential degradation pathways of the parent drug.

The integration of real-time stability data with predictive models will allow for more dynamic monitoring and potentially enable proactive measures to mitigate impurity formation during storage and distribution. This is particularly important for a drug like efavirenz, which is used globally, often in diverse environmental conditions.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Efavirenz Impurity I in drug formulations?

To detect and quantify this compound, reverse-phase HPLC coupled with UV or DAD detection is widely employed. Critical parameters include column selection (e.g., C18 or phenyl-hexyl stationary phases) and mobile phase optimization (e.g., acetonitrile-phosphate buffer systems) to resolve impurities like SR695 and trans-alkene derivatives . For example, Weissburg et al. (2002) achieved baseline separation of SR695 using a gradient elution protocol with a phenyl column . The Brazilian Pharmacopoeia specifies a quantification factor (1.1×) for trans-alkene impurity, limiting it to ≤0.15% .

Q. What synthetic pathways or degradation mechanisms lead to the formation of this compound?

Impurity I typically arises during synthesis or storage via cyclization, oxidation, or isomerization. For instance, cyclization intermediates formed during catalytic steps (e.g., enzyme-mediated reactions) can generate benzoxazine derivatives, a common impurity class . Stability studies under forced degradation (acid/base hydrolysis, thermal stress) reveal degradation pathways, with HPLC-MS used to characterize byproducts .

Q. How do pharmacopeial standards regulate this compound limits?

The Brazilian Pharmacopoeia (6th edition) sets a threshold of ≤0.15% for trans-alkene impurity (likely Impurity I) and ≤0.5% for total unspecified impurities. Compliance requires method validation per ICH Q2(R1), including specificity, linearity, and precision .

Advanced Research Questions

Q. What methodological challenges arise in developing stability-indicating assays for this compound?

Key challenges include resolving co-eluting impurities and ensuring method robustness. Montgomery et al. (2001) highlighted the impact of pH and organic modifier concentration on peak symmetry and resolution . Advanced approaches like Design of Experiments (DoE) optimize chromatographic conditions, while LC-MS/MS enhances sensitivity for trace impurities (e.g., genotoxic compounds at ppm levels) .

Q. How can researchers adapt HPLC methods for impurity profiling in biological matrices (e.g., plasma)?

Biological samples require protein precipitation or solid-phase extraction to reduce matrix interference. Mogatle & Kanfer (2009) validated a plasma method using acetonitrile precipitation and sodium dihydrogen orthophosphate buffer, achieving a lower quantification limit (LOQ) of 50 ng/mL for Efavirenz and its impurities . Method transfer to LC-MS/MS further improves specificity for low-abundance impurities .

Q. What strategies resolve contradictory data on Efavirenz-associated neuropsychiatric effects and impurity contributions?

Contradictions in clinical data (e.g., efavirenz-linked suicidal ideation vs. no association in cohort studies) require systematic reviews and meta-analyses to assess confounding variables (e.g., CYP2B6 polymorphisms). Pharmacokinetic studies by Csajka et al. (2003) linked high plasma Efavirenz levels to toxicity, suggesting impurities may exacerbate exposure variability . In vitro neurotoxicity assays (e.g., neuronal cell models) could isolate impurity-specific effects .

Q. How do CYP polymorphisms influence the pharmacokinetics of Efavirenz and its impurities?

CYP2B6 516G→T and CYP2A6 variants reduce Efavirenz metabolism, increasing plasma concentrations and potential impurity accumulation. Genotyping studies (e.g., Schetz et al., 2012) recommend personalized dosing to mitigate toxicity risks . In vitro hepatocyte models with CYP isoform inhibitors clarify metabolic pathways for impurities .

Q. What validation parameters are critical for quantifying genotoxic impurities like this compound?

ICH M7 guidelines mandate validation of specificity, sensitivity (LOD/LOQ ≤ 30 ppm), and linearity (R² ≥ 0.99). Jaishetty et al. (2015) validated an LC-MS/MS method for a genotoxic impurity in Efavirenz, achieving an LOQ of 0.001% w/w using a deuterated internal standard . Forced degradation studies confirm method stability-indicating capability .

Q. How do impurities impact Efavirenz’s long-term stability in formulation studies?

Accelerated stability testing (40°C/75% RH) monitors impurity growth over time. Montgomery et al. (2001) reported that oxidation impurities increase under light exposure, necessitating protective packaging . Degradation kinetics models (e.g., Arrhenius equation) predict shelf-life and impurity thresholds under varying storage conditions .

Q. What preclinical models assess the biological activity or toxicity of this compound?

In vitro cytotoxicity assays (e.g., MTT in HepG2 cells) and in vivo rodent models evaluate impurity-specific effects. Schetz et al. (2012) used dopamine receptor binding assays to link Efavirenz’s psychoactivity to impurity interactions with CNS targets . Genotoxicity assays (Ames test, micronucleus) are critical for ICH compliance .

Methodological Recommendations

- Chromatography : Optimize mobile phase pH (2.5–3.5) and column temperature (25–40°C) to enhance impurity resolution .

- Mass Spectrometry : Use MRM mode for trace analysis, with ESI+ ionization for Efavirenz derivatives .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate impurity profiles with clinical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.